molecular formula C149H238N42O53S3 B561546 Nocistatin (human)

Nocistatin (human)

Cat. No.: B561546
M. Wt: 3561.9 g/mol
InChI Key: OEZVAQPRAUPWHZ-FBGOCWIPSA-N
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Description

Nocistatin (human) is an endogenous neuropeptide derived from the precursor protein prepronociceptin. It is known for its role in modulating pain and other central nervous system functions. Nocistatin is produced by neuronal cells and neutrophils and has been identified as a direct agonist of acid-sensing ion channels (ASICs), which are involved in various physiological processes, including pain perception, neurodegeneration, and inflammation .

Scientific Research Applications

Nocistatin has been extensively studied for its role in modulating pain and other central nervous system functions. It has been shown to antagonize the effects of nociceptin/orphanin FQ, thereby modulating pain perception, memory, and anxiety. Nocistatin is also involved in the regulation of synaptic transmission and has potential therapeutic applications in the treatment of neurodegenerative diseases, inflammation, and chronic pain .

Safety and Hazards

The chemical, physical, and toxicological properties of Nocistatin (human) have not been thoroughly investigated . It is recommended to exercise due care when handling this substance .

Future Directions

The discovery of nocistatin as an endogenous agonist of ASICs could lead to a better understanding of ASICs activation regulation in the nervous system. This could also be used to develop new drugs to treat pathological processes associated with ASICs activation, such as neurodegeneration, inflammation, and pain .

Mechanism of Action

Target of Action

Nocistatin (human) is a neuropeptide that has been implicated in the modulation of nociceptive responses in the spinal cord . It primarily targets Acid-Sensing Ion Channels (ASICs), which are ionotropic receptors directly activated by protons . ASICs are widely expressed throughout the neurons of the central and peripheral nervous systems, where they play a role in neurotransmission, synaptic plasticity, learning, and in ischemia, neuronal cell death .

Mode of Action

Instead, it acidifies the bath solution to an extent that can fully explain the previously reported activation by this highly acidic peptide . This indirect activation of ASICs via acidification of the bath solution is a unique mode of action for Nocistatin (human) .

Biochemical Pathways

Nocistatin (human) affects the biochemical pathways involving ASICs. ASICs are members of ligand-gated cation channels and belong to the degenerin/epithelial Sodium channel superfamily . The activation of ASICs by Nocistatin (human) is similar to the proton-gated response . This suggests that Nocistatin (human) may play a role in neurotransmission, synaptic plasticity, and learning processes in the central nervous system .

Pharmacokinetics

It is known that the action of nocistatin (human) on asics reveals a proton-like dose-dependence of activation, which is accompanied by a dose-dependent decrease in the sensitivity of the channel to the protons . This suggests that the bioavailability and efficacy of Nocistatin (human) may be influenced by its concentration and the pH of its environment.

Result of Action

The result of Nocistatin (human)'s action is complex and dose-dependent. At high doses, Nocistatin (human) can be pronociceptive, whereas lower doses elicit antinociception . Nocistatin (human) blocks nociceptin-induced allodynia and hyperalgesia, and attenuates pain evoked by prostaglandin E2 . This suggests that Nocistatin (human) may play a role in pain modulation.

Action Environment

The action of Nocistatin (human) is influenced by the pH of its environment. Nocistatin (human) acidifies the bath solution, indirectly activating ASICs . This suggests that the action, efficacy, and stability of Nocistatin (human) may be influenced by environmental factors such as pH.

Biochemical Analysis

Biochemical Properties

Nocistatin (human) interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been found to block the action of nociceptin, a neuropeptide involved in pain transmission . This interaction involves distinct receptors from those of nociceptin .

Cellular Effects

Nocistatin (human) has profound effects on various types of cells and cellular processes. It influences cell function by modulating pain signals. For instance, it has been shown to attenuate pain evoked by prostaglandin E2 . This suggests that Nocistatin (human) may have a role in regulating cellular responses to pain stimuli.

Molecular Mechanism

At the molecular level, Nocistatin (human) exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to significantly modulate c-Fos expression in the mouse thalamus . c-Fos is an immediate early gene that helps map changes in gene expression and neuronal activity due to external stimulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nocistatin involves the expression of the prepronociceptin gene in suitable host cells, followed by the proteolytic cleavage of the precursor protein to release nocistatin. This process can be carried out using recombinant DNA technology, where the gene encoding prepronociceptin is inserted into a plasmid vector and introduced into host cells such as Escherichia coli or yeast. The host cells then produce the precursor protein, which is subsequently cleaved to yield nocistatin .

Industrial Production Methods: Industrial production of nocistatin typically involves large-scale fermentation processes using genetically engineered microorganisms. The fermentation broth is then subjected to purification steps, including chromatography and filtration, to isolate and purify nocistatin. The purified peptide is then formulated into the desired product form for research or therapeutic use .

Chemical Reactions Analysis

Types of Reactions: Nocistatin primarily undergoes proteolytic cleavage reactions, where it is processed from the larger precursor protein prepronociceptin. Additionally, nocistatin can interact with various receptors and ion channels, leading to conformational changes and activation of downstream signaling pathways .

Common Reagents and Conditions: The proteolytic cleavage of prepronociceptin to release nocistatin is typically carried out using specific proteases such as trypsin or chymotrypsin. These reactions are conducted under physiological conditions, including neutral pH and moderate temperatures .

Major Products Formed: The primary product formed from the proteolytic cleavage of prepronociceptin is nocistatin. Other cleavage products may include nociceptin/orphanin FQ, which has opposing effects to nocistatin in various biological functions .

Comparison with Similar Compounds

Nocistatin is unique in its ability to directly activate ASICs, a property not shared by many other neuropeptides. Similar compounds include nociceptin/orphanin FQ, which is derived from the same precursor protein but has opposing effects on pain perception and other central nervous system functions. Other related neuropeptides include dynorphin and endorphins, which also modulate pain and neuronal activity but through different receptors and mechanisms .

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C149H238N42O53S3/c1-73(2)67-97(136(232)183-96(147(243)244)33-46-108(156)197)184-132(228)86(32-45-107(155)196)169-122(218)79(23-14-15-58-150)168-125(221)83(29-42-104(152)193)170-129(225)90(38-51-115(208)209)176-134(230)93(57-66-247-10)178-124(220)82(34-47-111(200)201)166-109(198)70-163-120(216)76(7)165-121(217)87(35-48-112(202)203)172-130(226)89(37-50-114(206)207)175-133(229)92(56-65-246-9)167-110(199)71-164-140(236)101-26-18-62-190(101)146(242)95(41-54-118(214)215)182-142(238)103-28-20-63-191(103)145(241)94(40-53-117(212)213)181-131(227)91(39-52-116(210)211)174-126(222)84(30-43-105(153)194)171-128(224)88(36-49-113(204)205)173-127(223)85(31-44-106(154)195)177-138(234)99(69-77-21-12-11-13-22-77)186-137(233)98(68-74(3)4)185-139(235)100(72-192)187-123(219)80(24-16-59-161-148(157)158)180-143(239)119(75(5)6)188-135(231)81(25-17-60-162-149(159)160)179-141(237)102-27-19-61-189(102)144(240)78(151)55-64-245-8/h11-13,21-22,73-76,78-103,119,192H,14-20,23-72,150-151H2,1-10H3,(H2,152,193)(H2,153,194)(H2,154,195)(H2,155,196)(H2,156,197)(H,163,216)(H,164,236)(H,165,217)(H,166,198)(H,167,199)(H,168,221)(H,169,218)(H,170,225)(H,171,224)(H,172,226)(H,173,223)(H,174,222)(H,175,229)(H,176,230)(H,177,234)(H,178,220)(H,179,237)(H,180,239)(H,181,227)(H,182,238)(H,183,232)(H,184,228)(H,185,235)(H,186,233)(H,187,219)(H,188,231)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H,210,211)(H,212,213)(H,214,215)(H,243,244)(H4,157,158,161)(H4,159,160,162)/t76-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,119-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZVAQPRAUPWHZ-FBGOCWIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C149H238N42O53S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3561.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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